molecular formula C8H7ClN4O2S B5729732 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide

4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide

Cat. No. B5729732
M. Wt: 258.69 g/mol
InChI Key: DGTXHPKSYQLFIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide, also known as CTBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has been extensively used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has also been studied for its potential use as a diagnostic tool for various diseases, including Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. Specifically, 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in cells.
Biochemical and Physiological Effects:
4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as to reduce the production of certain inflammatory cytokines. Additionally, 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide has been shown to have neuroprotective effects, as it has been shown to reduce the production of amyloid beta, a protein associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide for lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity in vitro, making it a potentially useful tool for studying cellular processes. However, one limitation of 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide. One potential direction is to further investigate its potential as an anticancer agent, both in vitro and in vivo. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the diagnosis and treatment of various diseases. Finally, research is needed to identify potential side effects and limitations of 4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide, in order to fully understand its potential as a tool for scientific research.

Synthesis Methods

4-chloro-N-4H-1,2,4-triazol-4-ylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-chlorobenzenesulfonyl chloride with sodium azide, followed by the cyclization of the resulting intermediate with triethylorthoformate. The final product is obtained through the reaction of the intermediate with 4-amino-1,2,4-triazole.

properties

IUPAC Name

4-chloro-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c9-7-1-3-8(4-2-7)16(14,15)12-13-5-10-11-6-13/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTXHPKSYQLFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NN2C=NN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

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